
1-(Ethenyloxy)docosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Docosylvinyl ether is an organic compound belonging to the class of vinyl ethers Vinyl ethers are characterized by the presence of an ether group (R-O-R’) where one of the alkyl groups is replaced by a vinyl group (CH2=CH-) Docosylvinyl ether, specifically, has a long-chain docosyl group (C22H45) attached to the vinyl ether moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of docosylvinyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . For docosylvinyl ether, this involves the reaction of docosyl alcohol with a vinyl halide under basic conditions.
Another method involves the reaction of docosyl alcohol with acetylene or calcium carbide in the presence of a catalyst to form the vinyl ether . This method is more sustainable and straightforward, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of docosylvinyl ether often involves large-scale Williamson ether synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
Docosylvinyl ether undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form saturated ethers.
Substitution: The ether oxygen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or ozone can be used to oxidize the vinyl group.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the vinyl group.
Substitution: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond, leading to substitution reactions
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ethers.
Substitution: Alkyl halides and alcohols.
科学研究应用
Docosylvinyl ether has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological systems.
Medicine: Explored for its antiviral properties, particularly against lipid-enveloped viruses.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of docosylvinyl ether involves its interaction with molecular targets and pathways. For instance, in antiviral applications, it inhibits the fusion between the plasma membrane and the viral envelope, preventing viral entry into cells and subsequent replication . This mechanism is similar to that of docosanol, another long-chain alcohol with antiviral properties.
相似化合物的比较
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral activity.
Ethyl vinyl ether: A simpler vinyl ether with different chemical properties and applications.
Butyl vinyl ether: Another vinyl ether with a shorter alkyl chain.
Uniqueness
Docosylvinyl ether stands out due to its long docosyl chain, which imparts unique physical and chemical properties. This long chain enhances its hydrophobicity and potential interactions with lipid membranes, making it particularly useful in applications requiring such characteristics.
Conclusion
Docosylvinyl ether is a versatile compound with significant potential in various fields. Its unique chemical structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new innovations and applications.
属性
CAS 编号 |
50698-63-0 |
|---|---|
分子式 |
C24H48O |
分子量 |
352.6 g/mol |
IUPAC 名称 |
1-ethenoxydocosane |
InChI |
InChI=1S/C24H48O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-4-2/h4H,2-3,5-24H2,1H3 |
InChI 键 |
PSYZZPZSAKLGJZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


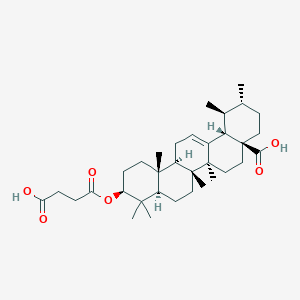
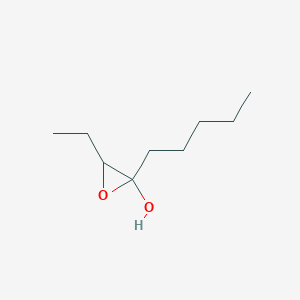
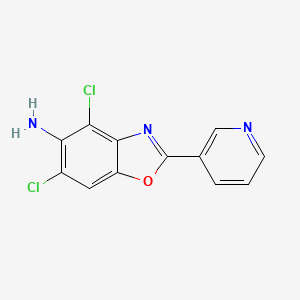
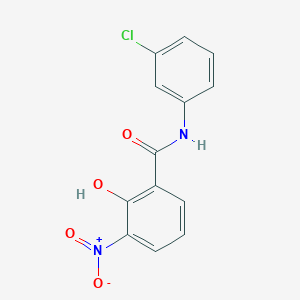

![Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate](/img/structure/B13802075.png)

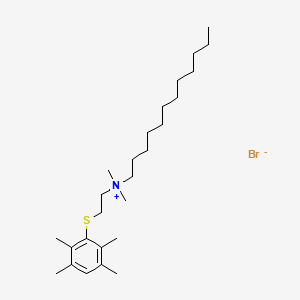
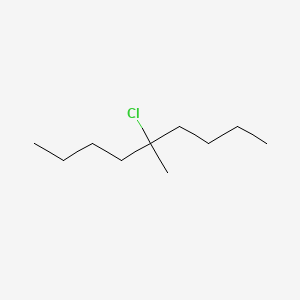
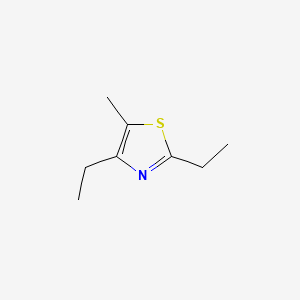
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)

![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
